molecular formula C22H25BrN2O5 B12485140 Ethyl 5-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Ethyl 5-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12485140
M. Wt: 477.3 g/mol
InChI Key: NZBCNELDIPONHI-UHFFFAOYSA-N
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Description

ETHYL 5-(5-BROMO-2-METHOXY-3-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: is an organic compound that belongs to the class of benzoate esters. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of bromine, methoxy, and morpholine groups in its structure suggests potential biological activity and utility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(5-BROMO-2-METHOXY-3-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration and Reduction: Starting from a suitable benzene derivative, nitration followed by reduction can introduce amino groups.

    Esterification: The formation of the benzoate ester can be done using Fischer esterification.

    Morpholine Introduction: The morpholine ring can be introduced via nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(5-BROMO-2-METHOXY-3-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.

    Nucleophiles for Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

ETHYL 5-(5-BROMO-2-METHOXY-3-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use in drug design and development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 5-(5-BROMO-2-METHOXY-3-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE would depend on its specific biological target. Generally, compounds with similar structures can:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Alter Cellular Processes: Affect cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-(5-CHLORO-2-METHOXY-3-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
  • ETHYL 5-(5-FLUORO-2-METHOXY-3-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
  • ETHYL 5-(5-IODO-2-METHOXY-3-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE

Uniqueness

The presence of the bromine atom in ETHYL 5-(5-BROMO-2-METHOXY-3-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE may confer unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C22H25BrN2O5

Molecular Weight

477.3 g/mol

IUPAC Name

ethyl 5-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C22H25BrN2O5/c1-4-30-22(27)17-13-16(5-6-19(17)25-7-9-29-10-8-25)24-21(26)18-12-15(23)11-14(2)20(18)28-3/h5-6,11-13H,4,7-10H2,1-3H3,(H,24,26)

InChI Key

NZBCNELDIPONHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C(=CC(=C2)Br)C)OC)N3CCOCC3

Origin of Product

United States

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